Dual VEGFR2/FGFR1 Inhibition with Sub-50 nM Equipotency: SU5402 Versus Single-Pathway Comparators SU5416 and PD173074
SU5402 is distinguished from its closest in-class comparators by its ability to inhibit both VEGFR2 and FGFR1 with near-identical nanomolar potency in cell-free kinase assays. In the original Sun et al. 1999 study using recombinant kinase domain constructs, SU5402 inhibited VEGFR2 (Flk-1/KDR) with an IC50 of 20 nM and FGFR1 with an IC50 of 30 nM—a potency ratio of approximately 1:1.5 [1]. In contrast, SU5416 (Semaxanib) is a VEGFR2-selective inhibitor (cellular VEGF-driven mitogenesis IC50 = 0.04 μM) with no measurable FGFR1 activity at comparable concentrations [1]. PD173074, a pyrido[2,3-d]pyrimidine-based FGFR1 inhibitor, shows the opposite bias: FGFR1 IC50 = 25 nM but VEGFR2 IC50 = 100–200 nM, yielding a 4–8 fold selectivity for FGFR1 over VEGFR2 . This divergent selectivity means that neither SU5416 nor PD173074 can replicate the balanced VEGFR2/FGFR1 co-inhibition profile of SU5402.
| Evidence Dimension | Kinase inhibition potency (IC50) against VEGFR2 and FGFR1 in cell-free recombinant kinase assays |
|---|---|
| Target Compound Data | SU5402: VEGFR2 IC50 = 20 nM (0.02 μM); FGFR1 IC50 = 30 nM (0.03 μM); PDGFRβ IC50 = 510 nM (0.51 μM) |
| Comparator Or Baseline | SU5416: VEGFR2 selective; cellular VEGF-driven mitogenesis IC50 = 0.04 μM; no FGFR1 activity reported. PD173074: FGFR1 IC50 = 25 nM; VEGFR2 IC50 = 100–200 nM. |
| Quantified Difference | SU5402 VEGFR2/FGFR1 potency ratio = 1:1.5 (near-equipotent). PD173074 FGFR1/VEGFR2 selectivity = 4–8 fold biased toward FGFR1. SU5416 shows single-pathway (VEGFR2) activity only. |
| Conditions | Cell-free recombinant kinase domain assays; ATP concentration not explicitly specified for SU5402 but noted as ATP-competitive; J Med Chem 1999;42:5120-5130. |
Why This Matters
For experiments requiring simultaneous pharmacological blockade of both VEGFR- and FGF-driven angiogenic signaling—such as tumor angiogenesis models where compensatory FGF-pathway upregulation occurs upon VEGFR inhibition—SU5402 is the only commercially available oxindole tool compound providing balanced dual-pathway coverage.
- [1] Sun L, Tran N, Liang C, et al. J Med Chem. 1999;42(25):5120-5130. PMID: 10602697. View Source
